3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Description
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a halogenated bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with iodine at position 3 and a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3.ClH/c7-5-3-9-10-2-1-8-4-6(5)10;/h3,8H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDJNHCLSGXNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the iodination of a pyrazolo[1,5-a]pyrazine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyano, or amino derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated or partially reduced pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyrazolo derivatives could inhibit the growth of cancer cell lines such as HeLa and L929 due to their ability to induce apoptosis and disrupt cell cycle progression .
Fluorescent Probes
The compound has been investigated for its potential as a fluorescent probe in biological imaging:
- Research highlighted the synthesis of pyrazolo-based fluorophores which showed promising results as lipid droplet biomarkers in cancer cells . These fluorophores displayed excellent photophysical properties suitable for cellular imaging.
Pharmaceutical Development
The compound's unique structure makes it a candidate for drug development:
- Patents have been filed for the use of pyrazolo derivatives in treating infectious diseases due to their ability to interact with biological targets effectively .
Case Studies
Mechanism of Action
The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The iodine substituent distinguishes this compound from analogs with smaller halogens (Cl, Br) or functional groups (e.g., trifluoromethyl, carboxylate esters). Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog data.
Key Observations :
- Size and Reactivity: The iodine atom’s larger atomic radius (1.98 Å vs.
- Solubility : Hydrochloride salts universally improve aqueous solubility compared to free bases. The iodo derivative’s solubility is likely lower than the chloro analog due to iodine’s hydrophobicity.
- Stability : Iodo compounds may exhibit reduced thermal stability compared to chloro/bromo analogs due to weaker C–I bonds, though the hydrochloride salt mitigates this .
Stability and Reactivity Trends
- Dehalogenation Risk : Iodo compounds are more prone to dehalogenation under reducing conditions compared to chloro/bromo analogs. Stabilization via hydrochloride salt formation is critical .
- Electrophilic Reactivity : The C–I bond’s lower bond dissociation energy (~240 kJ/mol vs. C–Br: ~285 kJ/mol) makes iodo derivatives more reactive in cross-coupling reactions, enabling diverse functionalization .
Biological Activity
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 2137851-37-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H9ClIN3
- Molecular Weight : 288.00 g/mol
- CAS Number : 2137851-37-5
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase .
- Anticancer Activity : The pyrazolo[1,5-a]pyrazine scaffold has been linked to anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cell lines through various pathways .
- Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may have neuroprotective properties by inhibiting cholinesterases associated with Alzheimer's disease .
Antiviral Activity
A study focusing on the synthesis and evaluation of pyrazolo derivatives indicated that certain compounds showed potent antiviral activity against HCV. The structure-activity relationship (SAR) revealed that modifications at specific positions enhanced their inhibitory efficacy against the viral polymerase .
Anticancer Studies
Several case studies have demonstrated the efficacy of pyrazolo derivatives in inhibiting cancer cell proliferation:
- In Vitro Studies : Compounds derived from the pyrazolo scaffold were tested against various cancer cell lines (e.g., HeLa and L929 cells). Results showed significant cytotoxicity and induction of apoptosis .
- Mechanistic Insights : The anticancer effects were linked to the activation of caspase pathways and modulation of cell cycle regulators .
Cholinesterase Inhibition
Research into cholinesterase inhibitors has highlighted the potential of this compound as a dual inhibitor. Compounds in this category demonstrated IC50 values indicative of effective inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Data Table: Biological Activities of this compound
Q & A
Q. How can functionalization at position 7 enable diverse applications?
- Methodology : Introduce substituents (e.g., alkynes, amines) via Sonogashira or Buchwald-Hartwig couplings. For instance, 7-methoxy derivatives were synthesized using NaOMe in methanol under reflux, enabling further derivatization for catalysis or material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
